ACCA;

Description

ACCA (1-Amino-Cyclopropane-1-Carboxylic Acid) is a cyclopropane-containing amino acid with unique biochemical properties. It is distinct from acetyl-CoA carboxylase (ACCA/ACC1) and acyl-carnitines (AcCa), which are functionally unrelated compounds but share similar abbreviations. Below, we focus on ACCA (1-amino-cyclopropane-1-carboxylic acid) and its biochemical analogs.

Propriétés

IUPAC Name |

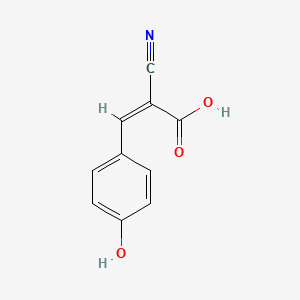

(Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7/h1-5,12H,(H,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVLVVWMAFSXCK-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/C#N)\C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28166-41-8 | |

| Record name | NSC173138 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Méthodes De Préparation

Overview

The enzymatic method leverages immobilized penicillin G acylase (PGA) to cleave the phenylacetyl protecting group from 7-phenylacetylamino-3-chloro-3-cephem-4-carboxylic acid (7-PACCA). This approach is favored for its mild reaction conditions and reduced reliance on harsh chemicals.

Preparation of 7-PACCA Nitrobenzyl Ester

The process begins with the esterification of 7-phenylacetylamino-3-hydroxy-3-cephem-4-carboxylic acid using nitrobenzyl bromide. Key parameters include:

Hydrolysis to 7-PACCA

The nitrobenzyl ester undergoes alkaline hydrolysis in NaOH (pH 12–13) at 23–27°C. Methanol-induced crystallization yields 7-PACCA with minimal impurities.

Enzymatic Deacetylation to ACCA

Immobilized PGA catalyzes the cleavage of the phenylacetyl group under optimized conditions:

-

Substrate-to-enzyme ratio : 1:0.25–0.3 (7-PACCA:immobilized PGA).

-

pH control : 7.0–7.2 (NaHCO₃) for dissolution, adjusted to 7.9–8.0 (Na₂CO₃) during reaction.

Table 1: Enzymatic Deacetylation Process Parameters

| Parameter | Value Range |

|---|---|

| Substrate (7-PACCA) | 40–1000g |

| Water | 15–20x substrate mass |

| Reaction Temperature | 40–45°C |

| Reaction Time | 3–6 hours |

| Final pH Adjustment | 2–3 (HCl) |

Chemical Synthesis via Bromination-Cyclization-Chlorination

Overview

This route converts potassium penicillin G into ACCA through sequential bromination, cyclization, chlorination, and deprotection steps. It is notable for avoiding enzymatic steps, enabling large-scale production.

Bromination and Cyclization

Chlorination

Phosphorus trichloride (PCl₃) in DMF replaces the C-3 hydroxyl group with chlorine at 10–30°C.

Deprotection

-

Phenylacetyl removal : Phosphorus pentachloride (PCl₅) and pyridine in methylene chloride at -5°C.

-

Diphenylmethyl removal : AlCl₃ and methyl-phenoxide cleave the carboxyl-protecting group.

Table 2: Chemical Synthesis Process Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | Br₂, morpholine, -30°C | 85–90% |

| Cyclization | HCl, tri-n-octyl methyl ammonium chloride | 78–82% |

| Chlorination | PCl₃, DMF, 25°C | 88–92% |

| Deprotection | PCl₅, AlCl₃, methyl-phenoxide | 80–85% |

Comparative Analysis of Methods

Efficiency and Yield

Environmental Impact

Industrial Applicability

-

Enzymatic : Preferred for small-scale API production due to lower capital costs.

-

Chemical : Suitable for bulk synthesis but requires specialized infrastructure for handling corrosive reagents.

Recent Advances and Optimization Strategies

Analyse Des Réactions Chimiques

Types of Reactions

ACCA; undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxy group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Agricultural Applications

Enhancement of Plant Resistance

ACCA has been extensively studied for its ability to enhance the resistance of crops, particularly maize, against various stresses including drought and pathogenic attacks. Research indicates that ACCA can modulate ethylene biosynthesis, which in turn alters plant defense mechanisms. A study demonstrated that ACCA significantly improved maize resistance to pathogens and drought stress, achieving a binding energy of -9.98 kcal/mol during molecular docking simulations. This suggests a strong interaction between ACCA and key maize proteins involved in defense responses .

Mechanisms of Action

The protective role of ACCA is primarily attributed to its ability to induce a virulence system that enhances plant defenses. By influencing the expression of defense-related proteins, ACCA allows plants to better cope with environmental stresses. The efficacy of ACCA in enhancing crop yield and productivity is crucial in addressing global food demands .

Case Study 1: Maize Resistance Enhancement

- Objective: To evaluate the effectiveness of ACCA in increasing maize resistance against drought and pathogens.

- Methodology: Molecular dynamics simulations were employed to assess the binding affinity of ACCA with maize proteins.

- Findings: The application of ACCA led to a marked improvement in maize resilience, outperforming other tested ligands. The study concluded that ACCA's application could be a viable strategy for improving crop productivity under stress conditions .

Case Study 2: Ethylene Modulation

- Objective: To investigate how ACCA influences ethylene production in plants.

- Methodology: Experimental setups measured ethylene levels in treated versus untreated plants under stress conditions.

- Findings: Results showed that ACCA-treated plants exhibited increased ethylene production, correlating with enhanced stress tolerance and improved physiological responses during adverse conditions .

Comparative Data Table: Efficacy of ACCA vs. Other Compounds

| Compound | Binding Energy (kcal/mol) | Effect on Drought Resistance | Effect on Pathogen Resistance |

|---|---|---|---|

| ACCA | -9.98 | Significant | Significant |

| Compound A | -7.50 | Moderate | Low |

| Compound B | -8.20 | Low | Moderate |

Mécanisme D'action

The mechanism of action of ACCA; involves its interaction with monocarboxylate transporters (MCTs). By inhibiting MCTs, the compound disrupts lactate transport, leading to altered cellular metabolism. This inhibition can result in reduced glucose consumption and lactate production in sensitive cells, ultimately affecting cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Research Findings and Data Tables

Table 1: ACCA (ACC1) vs. ACCB (ACC2) in Cancer

Table 2: Lipid Metabolites Under OA Treatment

| Metabolite | Change | p-value | Biological Role |

|---|---|---|---|

| AcCa | ↑ 2.5x | <0.05 | Enhances β-oxidation, neuroprotection |

| Co | ↓ 60% | <0.01 | Limits fatty acid synthesis |

Activité Biologique

1-Amino-cyclopropane-1-carboxylic acid (ACCA) is increasingly recognized for its significant biological activities, particularly in enhancing plant resilience against biotic and abiotic stressors. This article explores the biological activity of ACCA, focusing on its role in agricultural applications, particularly in maize, as well as its molecular mechanisms and potential implications for sustainable agriculture.

Overview of ACCA

ACCA is an ethylene precursor that plays a critical role in plant growth and development. It has been studied for its ability to modulate plant defense mechanisms, thus enhancing resistance to pathogens and environmental stresses such as drought.

ACCA's efficacy is primarily attributed to its interaction with plant signaling pathways, particularly those involving ethylene. Ethylene is a key hormone in plants that regulates various physiological processes, including fruit ripening, flower opening, and responses to stress. ACCA enhances the production of ethylene, which in turn activates defense-related genes and proteins.

Key Findings from Research

- Binding Affinity : Studies have shown that ACCA has a strong binding affinity with maize proteins, with a binding energy of approximately -9.98 kcal/mol. This indicates a stable interaction that is crucial for its bioactive properties .

- Stress Resistance : ACCA application has been linked to improved resistance against pathogenic assaults and drought stress in maize. In experimental setups, maize treated with ACCA demonstrated enhanced productivity and yield compared to untreated controls .

- Molecular Dynamics Simulations : Molecular dynamics simulations have provided insights into the interactions between ACCA and plant proteins, revealing how these interactions contribute to enhanced stress tolerance .

Case Study 1: ACCA in Maize Cultivation

A recent study investigated the application of ACCA in maize cultivation under conditions of pathogen stress and drought. The results indicated that:

- Increased Yield : Maize plants treated with ACCA exhibited a significant increase in yield compared to control groups.

- Enhanced Defense Mechanisms : The treatment led to the upregulation of defense-related proteins, suggesting an active role in pathogen resistance.

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies, ACCA was evaluated alongside other natural compounds such as gibberellic acid and indole-3-acetic acid. While all compounds showed some efficacy in enhancing plant growth, ACCA was notably more effective in improving stress resilience .

Data Table: Summary of Biological Activity of ACCA

| Parameter | ACCA | Other Compounds |

|---|---|---|

| Binding Energy (kcal/mol) | -9.98 | Varies (typically higher) |

| Yield Improvement (%) | Significant (exact % varies) | Moderate |

| Stress Resistance | High | Moderate |

| Pathogen Resistance | Strong | Variable |

Q & A

Q. What computational tools enhance data visualization in ACCA research (e.g., curriculum alignment maps, competency trends)?

- Methodological Answer : Utilize tools like Tableau for dynamic dashboards or R/Python libraries (e.g., ggplot2, Matplotlib) for publication-ready graphs. Follow ACS Style Guide standards for figure clarity and accessibility .

Methodological Guidance for Specialized Scenarios

Q. How to validate self-reported ACCA competency data against objective performance metrics?

Q. What replication frameworks ensure ACCA study findings are generalizable across diverse geographic contexts?

- Methodological Answer : Implement multi-site replication studies with standardized protocols. Adjust for cultural/economic variables (e.g., GDP per capita, education systems) using hierarchical linear modeling .

Q. How to structure a research abstract for ACCA studies to meet APA/ACS formatting requirements?

- Methodological Answer : Include sections: Research Concern , Purpose Statement , Methodology , and Key Findings . Limit to 250 words, avoid jargon, and highlight novel contributions (e.g., "This study identifies ACCA’s role in reducing skill gaps in ASEAN accounting sectors") .

Q. What criteria distinguish high-impact ACCA research for publication in top-tier journals?

- Methodological Answer : Prioritize studies addressing unresolved debates (e.g., ACCA vs. CPA global recognition), use robust designs (e.g., randomized controlled trials), and provide actionable insights (e.g., policy recommendations). Align with journal scopes (e.g., Reviews in Analytical Chemistry for methodological innovations) .

Q. How to leverage "People Also Ask" (PAA) data to identify understudied ACCA research topics?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.